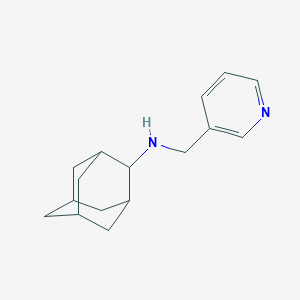
N-(pyridin-3-ylmethyl)adamantan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)adamantan-2-amine: is an organic compound that features a unique structure combining an adamantyl group and a pyridinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 3-pyridinecarboxaldehyde under reductive amination conditions. The reaction may be carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-3-ylmethyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-(pyridin-3-ylmethyl)adamantan-2-amine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may vary based on the compound’s application, such as its role in inhibiting a specific enzyme or modulating a receptor’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-adamantyl)-N-(4-pyridinylmethyl)amine
- N-(2-adamantyl)-N-(2-pyridinylmethyl)amine
- N-(2-adamantyl)-N-(3-quinolinylmethyl)amine
Uniqueness
N-(pyridin-3-ylmethyl)adamantan-2-amine is unique due to the specific positioning of the adamantyl and pyridinylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Propriétés
Formule moléculaire |
C16H22N2 |
|---|---|
Poids moléculaire |
242.36g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C16H22N2/c1-2-11(9-17-3-1)10-18-16-14-5-12-4-13(7-14)8-15(16)6-12/h1-3,9,12-16,18H,4-8,10H2 |
Clé InChI |
BGJITNJEKLQDBO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4 |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)
![N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B502019.png)
![2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide](/img/structure/B502020.png)


